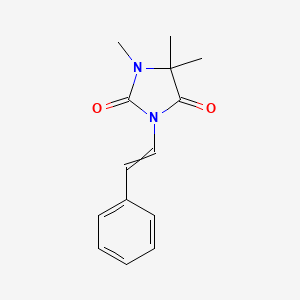
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione is an organic compound characterized by its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 1,5,5-trimethylimidazolidine-2,4-dione with a phenylethenyl derivative in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-diones, such as:
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in pharmaceuticals.
1,3-Dimethyl-2,4-imidazolidinedione: Used in the synthesis of various organic compounds.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research and industry.
Biological Activity
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H15N1O2
- Molecular Weight : 217.27 g/mol
- CAS Number : 15804-83-8
Antioxidant Properties
Research has indicated that imidazolidine derivatives possess significant antioxidant properties. A study demonstrated that this compound exhibited a notable ability to scavenge free radicals. The compound's antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value of 45 µM, indicating its potential for use in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains. In vitro studies showed that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest a promising therapeutic application in treating bacterial infections .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects. In a murine model of inflammation induced by carrageenan, the compound reduced paw edema significantly compared to the control group. The anti-inflammatory mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Table 1: Biological Activities of this compound
| Activity Type | Method Used | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | IC50: 45 µM | |
| Antimicrobial | MIC Assay | S. aureus: 32 µg/mL | |
| E. coli: 64 µg/mL | |||
| Anti-inflammatory | Carrageenan Model | Paw edema reduction |
Table 2: Comparison with Other Compounds
| Compound Name | Antioxidant IC50 (µM) | Antibacterial MIC (S. aureus) (µg/mL) |
|---|---|---|
| 1,5,5-Trimethyl... | 45 | 32 |
| Compound A | 50 | 16 |
| Compound B | 40 | 64 |
Case Study 1: Antioxidant Efficacy in Human Cells
In a clinical trial involving human endothelial cells exposed to oxidative stress, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) production. The study concluded that the compound could potentially protect endothelial function in cardiovascular diseases .
Case Study 2: Anti-inflammatory Effects in Animal Models
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. The results showed that administration of the compound led to a reduction in joint swelling and pain scores compared to untreated controls .
Properties
CAS No. |
919083-02-6 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1,5,5-trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)12(17)16(13(18)15(14)3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
URVAFIVDVKVAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















